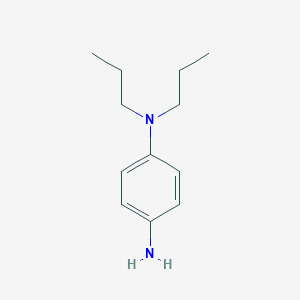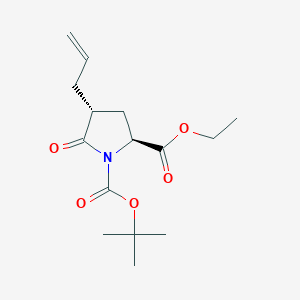
(2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of ((2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and decrease the levels of glutamate, which are both involved in the regulation of neuronal activity.
Biochemische Und Physiologische Effekte
Studies have shown that ((2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects, which may be due to its ability to modulate the activity of pain receptors in the brain. Additionally, it has been shown to have anticonvulsant properties, which may be beneficial for the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate in lab experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a valuable tool for studying the underlying mechanisms of various neurological conditions. However, one of the limitations of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on ((2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a pain reliever and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of ((2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate is a multi-step process that involves the use of various reagents and solvents. The most commonly used method involves the condensation of tert-butyl 2-ethyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
((2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate has been studied extensively for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
153080-81-0 |
|---|---|
Produktname |
(2S,4R)-1-tert-butyl 2-ethyl 4-allyl-5-oxopyrrolidine-1,2-dicarboxylate |
Molekularformel |
C15H23NO5 |
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-5-oxo-4-prop-2-enylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H23NO5/c1-6-8-10-9-11(13(18)20-7-2)16(12(10)17)14(19)21-15(3,4)5/h6,10-11H,1,7-9H2,2-5H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
DYXYXMNXNHISKL-MNOVXSKESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@H](C(=O)N1C(=O)OC(C)(C)C)CC=C |
SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC=C |
Kanonische SMILES |
CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)CC=C |
Synonyme |
1,2-Pyrrolidinedicarboxylic acid, 5-oxo-4-(2-propen-1-yl)-, 1-(1,1-diMethylethyl) 2-ethyl ester, (2S,4R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




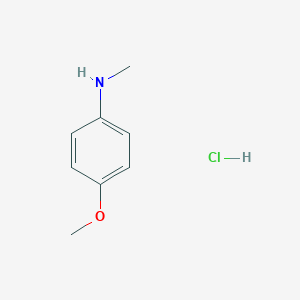
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

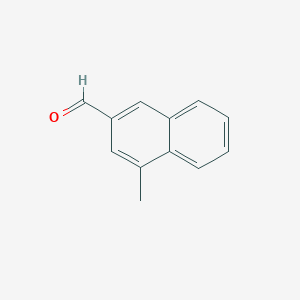
![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)
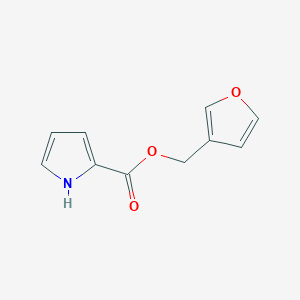
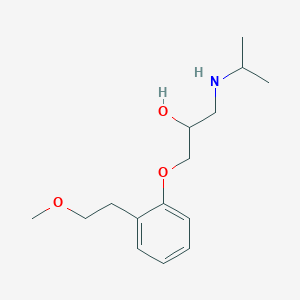
![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)
